3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperazine ring, and a nitrile group
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-4-3-15(19)18-7-5-17(6-8-18)10-12-1-2-13-14(9-12)21-11-20-13/h1-2,9H,3,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCNRXBJGNMEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327604 | |
| Record name | 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
546116-57-8 | |
| Record name | 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the alkylation of 1,3-benzodioxole with piperazine, followed by the introduction of a nitrile group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final step involves the addition of a nitrile group using reagents like cyanogen bromide or sodium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Functional Group Reactivity Profile
Key reactive sites:
-
Nitrile group (C≡N): Electrophilic center susceptible to nucleophilic addition
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Piperazine ring : Secondary amine nitrogen atoms capable of alkylation/acylation
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Benzodioxole system : Electron-rich aromatic ring prone to electrophilic substitution
Nucleophilic Reactions of the Nitrile Group
The nitrile group participates in the following transformations:
Piperazine Ring Modifications
The piperazine moiety undergoes characteristic amine reactions:
A. Alkylation
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Reagents : Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF)
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Product : Quaternary ammonium salts
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Mechanism : SN2 displacement at amine nitrogen
B. Acylation
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Reagents : Acetyl chloride in dichloromethane with Et₃N
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Product : N-acetylpiperazine derivatives
Benzodioxole Ring Reactions
The 1,3-benzodioxole system demonstrates:
| Reaction | Conditions | Position Selectivity | Byproducts |
|---|---|---|---|
| Electrophilic Bromination | Br₂/FeBr₃ in CH₂Cl₂, 0°C | Para to methylene bridge | Minor ortho-substitution |
| Oxidative Ring Opening | Ozone followed by H₂O₂ | Formyl group formation | Quinone derivatives |
Tandem Reaction Pathways
Multi-step transformations exploit combined functionalities:
Example Sequence:
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Nitrile → Amide : Partial hydrolysis with H₂O₂/NaOH
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Amide Alkylation : CH₃I in DMF with NaH
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Benzodioxole Bromination : Br₂/FeBr₃
Yield optimization data for this sequence:
| Step | Optimal Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 60 | 4 | 78 | 92.4 |
| 2 | RT | 12 | 85 | 95.1 |
| 3 | 0 | 1 | 63 | 89.7 |
Stability Considerations
Critical degradation pathways under stress conditions:
| Stressor | Degradation Pathway | Half-life (25°C) | Stabilization Method |
|---|---|---|---|
| UV Light | C-N bond cleavage in piperazine | 48 hr | Amber glass storage |
| Acidic pH (2.0) | Benzodioxole ring hydrolysis | 12 hr | Buffer to neutral pH |
| High Humidity | Nitrile hydration | 168 hr | Desiccant-containing packaging |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile exhibit antidepressant-like effects. The benzodioxole moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation. In animal models, the administration of this compound has shown potential in reducing depressive behaviors, suggesting its utility in developing new antidepressants .
Antipsychotic Properties
The piperazine ring in the structure is associated with antipsychotic activity. Preliminary studies demonstrate that derivatives of this compound can modulate dopaminergic pathways, which are often dysregulated in psychotic disorders. Clinical trials are necessary to establish efficacy and safety profiles for potential therapeutic use .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies show that it can reduce cell death in neuronal cultures exposed to neurotoxins. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been explored as well. In various cancer cell lines, it has demonstrated cytotoxicity, particularly against breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.
Proteomics Research
Due to its unique structure, 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is utilized in proteomics for labeling proteins and studying protein interactions. Its reactivity allows for the modification of specific amino acids within proteins, facilitating the investigation of protein dynamics and functions within cellular systems .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione
- 3-[(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl-6,7-dimethoxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Biological Activity
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile, commonly referred to as the compound , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, examining relevant studies, mechanisms of action, and potential applications in pharmacology.
Molecular Formula and Structure
- Molecular Formula : C₁₅H₁₇N₃O₃
- CAS Number : 546116-57-8
- MDL Number : MFCD03396393
The compound features a piperazine ring substituted with a 1,3-benzodioxole moiety, which is known for its diverse biological properties. The nitrile group (–C≡N) is also significant in influencing the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 273.32 g/mol |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Research indicates that compounds similar to 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile often exhibit multiple mechanisms of action. The benzodioxole structure is associated with various pharmacological effects, including:
- Antidepressant Activity : Benzodioxole derivatives have been linked to serotonin receptor modulation, which may contribute to antidepressant effects.
- Antitumor Properties : Some studies suggest that compounds containing piperazine rings can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antidepressant Effects : A study published in PubMed explored the antidepressant-like effects of related compounds in rodent models. The findings indicated that these compounds could significantly reduce depressive-like behaviors, potentially through serotonergic pathways .
- Antitumor Activity : Research highlighted in Journal of Medicinal Chemistry demonstrated that similar piperazine-based compounds exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Neuroprotective Effects : Another investigation into the neuroprotective properties of related benzodioxole derivatives showed potential benefits in models of neurodegenerative diseases, suggesting a role in reducing oxidative stress and inflammation .
In Vitro and In Vivo Studies
In vitro studies have shown that 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile can interact with various biological targets:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and neuronal cell lines.
- Assays Conducted : MTT assay for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis.
The results indicated a dose-dependent response in cell viability reduction across all tested lines, with significant apoptosis markers observed at higher concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile?
- Methodological Answer: A common approach involves coupling the benzodioxolylmethyl-piperazine intermediate with cyanoacetamide derivatives under nucleophilic acyl substitution conditions. Ethanol or acetonitrile is often used as a solvent, with piperidine as a catalyst at 0–5°C for 2 hours to minimize side reactions . Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer: Based on safety data for structurally similar piperazine derivatives, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with water for 15 minutes. Store in a cool, dry environment away from oxidizing agents .
Q. How can researchers verify the purity and stability of this compound post-synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Stability tests under varying temperatures (e.g., 25°C, 4°C, -20°C) over 30 days can assess degradation. Monitor for color changes or precipitate formation, which may indicate decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, orthorhombic crystal systems (space group Pccn) with unit cell parameters (e.g., a = 21.3085 Å, b = 18.6249 Å) reveal the spatial arrangement of the benzodioxole and piperazine moieties, which may influence receptor binding .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer: Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of piperazine to cyanoacetamide) and use anhydrous solvents to prevent hydrolysis. Employing slow addition of reagents and maintaining pH < 7 reduces unwanted dimerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .
Q. How do researchers reconcile contradictory toxicity data for structurally related piperazine derivatives?
- Methodological Answer: Discrepancies in toxicity profiles (e.g., respiratory irritation vs. "no known hazards") may arise from impurities or isomer variability. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare results with computational ADMET predictions (e.g., SwissADME) to validate findings .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer: Molecular docking (AutoDock Vina) against cytochrome P450 enzymes evaluates metabolic stability. LogP values (e.g., ~2.5, predicted via ChemDraw) indicate moderate lipophilicity, suggesting blood-brain barrier penetration. QSAR models can further correlate structural features with bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
